molecular formula C7H13NO2 B13326998 Methyl 3-(methylamino)cyclobutane-1-carboxylate

Methyl 3-(methylamino)cyclobutane-1-carboxylate

Cat. No.: B13326998
M. Wt: 143.18 g/mol
InChI Key: CWZJMWXUQISDJG-UHFFFAOYSA-N
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Description

Methyl 3-(methylamino)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C7H13NO2 It is a derivative of cyclobutane, featuring a methylamino group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methylamino)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with methylamine, followed by esterification with methanol. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and crystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylamino)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methylamino group to a nitro group.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Methyl 3-(methylamino)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(methylamino)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(methylamino)cyclobutane-1-carboxylate
  • Methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate

Comparison

Methyl 3-(methylamino)cyclobutane-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 3-(methylamino)cyclobutane-1-carboxylate

InChI

InChI=1S/C7H13NO2/c1-8-6-3-5(4-6)7(9)10-2/h5-6,8H,3-4H2,1-2H3

InChI Key

CWZJMWXUQISDJG-UHFFFAOYSA-N

Canonical SMILES

CNC1CC(C1)C(=O)OC

Origin of Product

United States

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